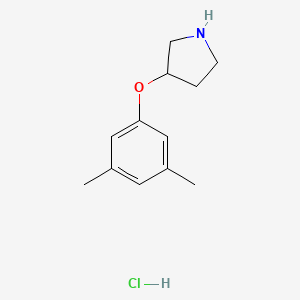![molecular formula C7H9N3O2 B1451173 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220030-96-5](/img/structure/B1451173.png)
2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Antifungal Applications
Derivatives of pyrrolo[3,4-d]pyrimidin have been studied for their antifungal properties, particularly against fungi like Aspergillus terreus and Aspergillus niger. Studies suggest that certain derivatives can be potent antifungal agents, with some compounds showing a more pronounced effect against Aspergillus terreus compared to Aspergillus niger (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Potential
Pyrrolo[3,4-d]pyrimidin derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. The nature of the substituent was found to significantly influence these activities, with some derivatives showcasing potent anti-inflammatory and analgesic effects (Muralidharan, Raja, & Deepti, 2019).
Antimicrobial and Antiviral Activities
These derivatives have been explored for their antimicrobial and antiviral potential as well. A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated them against various microbes and viruses, including Newcastle disease. Some compounds exhibited promising antimicrobial and antiviral activities, comparable to standard drugs like Gentamicin and Ribavirin (Hilmy et al., 2021).
Anticancer Applications
Research into pyrrolo[3,4-d]pyrimidin derivatives has also delved into their potential as anticancer agents. Studies have designed and synthesized derivatives, evaluating their efficacy against various cancer cell lines. Some compounds were identified with highly selective activities against specific types of cancer cells, such as breast and renal cancer cell lines (Wei & Malhotra, 2012).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It’s plausible that it interacts with its targets, such as ripk1, to inhibit their activity, thereby preventing the downstream effects that lead to necroptosis .
Biochemical Pathways
Based on the reported inhibition of ripk1, it can be inferred that the compound may affect pathways related to necroptosis .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
properties
IUPAC Name |
2-methoxy-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-9-5-3-8-2-4(5)6(11)10-7/h8H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFMHBEAUVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



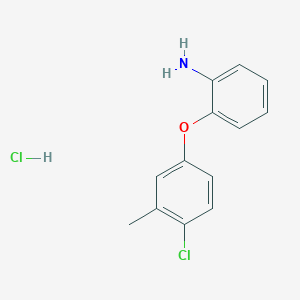

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)

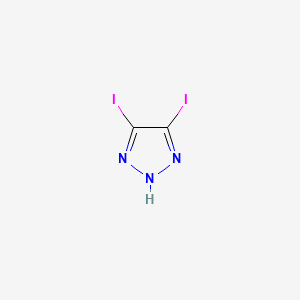
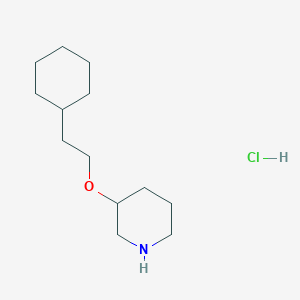

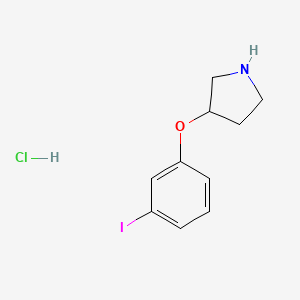
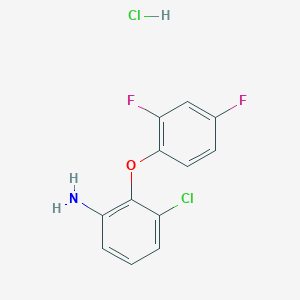
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
